molecular formula C9H6Cl2N2OS2 B2569306 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol CAS No. 67365-93-9

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol

Cat. No. B2569306
CAS RN: 67365-93-9
M. Wt: 293.18
InChI Key: ZEVRVGVDJKPWFO-UHFFFAOYSA-N
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Description

The compound “5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a dichlorophenoxy group, which is often found in various herbicides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of electronegative atoms like oxygen, sulfur, and chlorine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The dichlorophenoxy group might undergo reactions typical of aromatic compounds, while the thiadiazole ring might participate in reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Synthesis and Biological Activities

  • Fungicidal Activities : A study on the synthesis of N-(5-((2,4-dichlorophenoxy) methyl)-1,3,4-thiadiazol-2-yl)-substituted-amide derivatives reported moderate fungicidal activities against certain fungi, highlighting the potential use of these compounds in agricultural fungicides (Shan-mei Xiao, 2009).

  • Antioxidant Properties : Another derivative, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, was investigated for its antioxidant potential. The compound exhibited significant antioxidant activities in various assays, suggesting its potential as an antioxidant agent (N. Shehzadi et al., 2018).

  • Antimicrobial Activity : Compounds derived from 1,3,4-thiadiazole, including those related to the mentioned chemical structure, have shown significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents (D. H. Purohit et al., 2011).

Solar Cell Applications

  • Sensitization-Based Solar Cells : A derivative was utilized as a novel and universal redox couple in dye-sensitized and quantum-dot sensitized solar cells, demonstrating improved redox behavior and power conversion efficiency. This application underscores the compound's utility in renewable energy technologies (M. Rahman et al., 2018).

Chemical Synthesis and Characterization

  • Novel Derivatives Synthesis : Research on the synthesis of novel 1,3,4-thiadiazole derivatives incorporating the thiadiazole moiety has demonstrated potent anticancer activities, showcasing the chemical's relevance in medicinal chemistry and drug design (S. M. Gomha et al., 2017).

Mechanism of Action

Without specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a herbicide, it might interfere with plant growth by disrupting specific biochemical pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research and applications of this compound would depend on its properties and effectiveness in its intended use. It could potentially be studied further for its herbicidal properties or for other uses based on its molecular structure .

properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS2/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(15)16-8/h1-3H,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVRVGVDJKPWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol

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